7,8-dimethyl-3H-purine-2,6-dione
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Overview
Description
7,8-Dimethyl-3H-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cacao beans, tea leaves, and other plants. It belongs to the class of xanthine alkaloids, which are known for their stimulant effects. Theobromine is structurally similar to caffeine and theophylline, and it has been used for its mild stimulant, diuretic, and vasodilator properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-3H-purine-2,6-dione typically involves the methylation of xanthine derivatives. One common method starts with theobromine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to isolate theobromine. This method is preferred due to the high yield and purity of the compound obtained .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methyl groups at positions 7 and 8 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3,7-Dimethyluric acid
Reduction: Dihydro derivatives of theobromine
Substitution: Various alkyl or acyl derivatives depending on the substituents used.
Scientific Research Applications
Mechanism of Action
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, vasodilation, and increased diuresis. The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A more potent stimulant with stronger central nervous system effects.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of respiratory diseases.
Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.
Uniqueness
7,8-Dimethyl-3H-purine-2,6-dione is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a lower impact on the central nervous system, making it suitable for use in conditions where a milder stimulant effect is desired. Additionally, its vasodilatory and diuretic properties make it useful in specific therapeutic applications .
Properties
CAS No. |
60208-12-0 |
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Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7,8-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-8-5-4(11(3)2)6(12)10-7(13)9-5/h1-2H3,(H2,9,10,12,13) |
InChI Key |
FAKYNVGUWKZRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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